5-Aminoheptanoic acid
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Overview
Description
5-Aminoheptanoic acid: is an organic compound with the molecular formula C7H15NO2. It is a linear aliphatic amino acid, characterized by a seven-carbon chain with an amino group attached to the fifth carbon and a carboxylic acid group at the terminal carbon. This compound is known for its amphiphilic nature, having both a polar “head” and a hydrophobic side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminoheptanoic acid can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with ammonia under high temperature and pressure conditions. Another method includes the reduction of 5-nitroheptanoic acid using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-nitroheptanoic acid. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-nitroheptanoic acid.
Reduction: Formation of 5-aminoheptanol.
Substitution: Formation of 5-chloroheptanoic acid.
Scientific Research Applications
Chemistry: 5-Aminoheptanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers and complex organic molecules .
Biology: In biological research, this compound is used to study the structure and function of proteins. It can be incorporated into peptides to investigate protein folding and stability .
Medicine: It is being explored for its role in drug delivery systems and as a potential therapeutic agent for certain medical conditions .
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of surfactants, lubricants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 5-Aminoheptanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor for certain enzymes .
Comparison with Similar Compounds
5-Aminopentanoic acid: A shorter chain analog with similar chemical properties.
7-Aminoheptanoic acid: A positional isomer with the amino group attached to the seventh carbon.
Heptanoic acid: A non-amino analog with only a carboxylic acid group.
Uniqueness: 5-Aminoheptanoic acid is unique due to its specific chain length and the position of the amino group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-6(8)4-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
InChI Key |
UKWNUMRFXRKSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(=O)O)N |
Origin of Product |
United States |
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